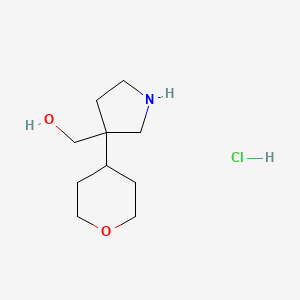

(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride” is an organic compound . It is a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics, and other fields. It is also an important raw material for pesticides and medicines .

Synthesis Analysis

The synthesis of this compound involves the addition of LiAlH4 (1.5 equivalents, 37.5mmol, 1.42g) to a 250ml Schlenk flask, which is then purged with argon three times. THF (15ml) is added at 0°C and stirred for 5 minutes. The ester (25mmol, 3.6g) is added through a cannula over 10 minutes. The suspension is stirred for an additional 20 minutes when TLC analysis shows complete formation of the alcohol .Molecular Structure Analysis

The molecular formula of this compound is C6H12O2 . The InChI Key is YSNVSVCWTBLLRW-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be used as a precursor in the synthesis of other complex organic molecules .Physical And Chemical Properties Analysis

The boiling point of this compound is 105°C, and it has a density of 1.000±0.06 g/cm3 (Predicted). The compound has a refractive index of 1.4600 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Pteridinone Toll-like Receptor 7 (TLR7) Agonists: This compound has been used as a reagent in the identification and optimization of pteridinone TLR7 agonists. These agonists hold potential for oral treatment of viral hepatitis .

CB2 Cannabinoid Receptor Agonist: The compound serves as a precursor for the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone. This derivative acts as a CB2 cannabinoid receptor agonist, which may have therapeutic implications .

Histone Deacetylase (HDAC) Inhibitors

Researchers have explored derivatives of (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol as potential HDAC inhibitors. For instance:

- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine : This compound has been used in the synthesis of potential HDAC inhibitors. One example is 2-[(1-naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amides .

Building Block for Heterocycles: Researchers have utilized this compound as a building block for various heterocyclic structures. For example, it can be incorporated into pyrrolidine-based scaffolds or other complex molecules .

Hydroxymethyl Group Introduction: The hydroxymethyl group in this compound allows for further functionalization, making it useful in the synthesis of diverse organic molecules .

Chemical Biology and Bioconjugation

- Bioorthogonal Chemistry : The hydroxymethyl group can participate in bioorthogonal reactions, enabling selective labeling and bioconjugation in biological systems .

Potential Ligands and Catalysts

Safety And Hazards

Propriétés

IUPAC Name |

[3-(oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-8-10(3-4-11-7-10)9-1-5-13-6-2-9;/h9,11-12H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSJCHRXTIGOJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CCNC2)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)

![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)